3-Isopropylglutaric acid

Description

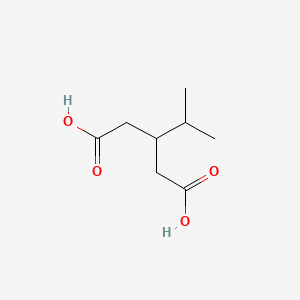

3-Isopropylglutaric acid (C₈H₁₂O₄) is a branched dicarboxylic acid characterized by an isopropyl substituent at the third carbon of the glutaric acid backbone. It is primarily identified as a secondary organic aerosol (SOA) tracer derived from the oxidation of monoterpenes, particularly α-pinene, in atmospheric chemistry studies . This compound is detected in ambient aerosols, especially in regions influenced by biogenic and industrial emissions, and serves as a marker for understanding atmospheric processes and pollution sources .

Due to the lack of commercially available authentic standards, its quantification in environmental samples often relies on surrogate compounds with analogous structures, such as malic acid, to estimate response factors in gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

IUPAC Name |

3-propan-2-ylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)6(3-7(9)10)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKCQQMLUHXLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194468 | |

| Record name | 3-Isopropylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-99-5 | |

| Record name | 3-(1-Methylethyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylglutaric acid can be synthesized through several methods. One common approach involves the alkylation of glutaric acid derivatives. For instance, the reaction of glutaric anhydride with isopropylmagnesium bromide (a Grignard reagent) followed by hydrolysis yields this compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, this compound can be produced using catalytic hydrogenation of suitable precursors. This method involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylglutaric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pregabalin

One of the primary applications of 3-isopropylglutaric acid is as an impurity in the synthesis of pregabalin, a medication used to treat neuropathic pain and seizures. Pregabalin is an anticonvulsant drug that has received FDA approval for various indications, including diabetic neuropathy and fibromyalgia. The presence of this compound as an impurity in pregabalin highlights its significance in the pharmaceutical industry .

Mechanism of Action

Pregabalin functions by modulating calcium channels in the nervous system, which helps to reduce excitatory neurotransmitter release. This mechanism is crucial for its effectiveness in managing pain and seizures. The synthesis process involving this compound ensures the purity and efficacy of pregabalin, making it a vital compound in its production .

Metabolic Disorders

Role in Glutaric Aciduria Type 3

Research indicates that this compound may be linked to glutaric aciduria type 3 (GA3), a metabolic disorder characterized by the accumulation of glutaric acid due to enzyme deficiencies. This condition can lead to neurological symptoms and metabolic crises. Case studies have shown that patients with GA3 often present with gastrointestinal disturbances and episodes of cyclic vomiting, suggesting a complex interplay between gut microbiota and metabolic processes .

Clinical Implications

Understanding the role of this compound in GA3 can aid in developing diagnostic tools and treatment strategies. For instance, monitoring urine organic acid profiles can help identify patients at risk for metabolic crises associated with this disorder .

Potential Therapeutic Uses

Anti-inflammatory Properties

Emerging research suggests that derivatives of glutaric acid, including this compound, may possess anti-inflammatory properties. These compounds could be explored for their potential use in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

Case Studies on Therapeutic Applications

Recent publications have documented case studies where derivatives of glutaric acid were used to manage allergic reactions and chronic inflammatory conditions. These studies underline the need for further clinical trials to establish efficacy and safety profiles for these applications .

Mechanism of Action

The mechanism by which 3-isopropylglutaric acid exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites. The compound’s carboxylic acid groups allow it to participate in various biochemical reactions, making it a versatile molecule in biological systems.

Comparison with Similar Compounds

Structural Analogs in Atmospheric Chemistry

The following compounds are structurally or functionally related to 3-isopropylglutaric acid and are frequently co-identified in SOA studies:

Key Differences in Identification and Quantification

- Fragmentation Patterns : Compounds like 3-acetylglutaric acid and this compound are tentatively identified via electron ionization mass spectrometry (EI-MS) fragmentation, whereas 3-hydroxyglutaric acid has been validated with laboratory-synthesized standards .

- Environmental Co-Occurrence: this compound correlates strongly with other α-pinene SOA markers (e.g., R² = 0.72–0.89 with 3-hydroxyglutaric acid in Mediterranean aerosols) but is non-specific to α-pinene, as it also forms from β-pinene and d-limonene oxidation .

Chemical and Functional Properties

- Acidity and Reactivity : The isopropyl group in this compound may reduce solubility compared to hydroxylated analogs like 3-hydroxyglutaric acid. This structural difference influences partitioning between gas and particle phases in aerosols.

- Thermal Stability : Branched derivatives like 3-isobutylglutaric acid (pharmaceutical intermediate) exhibit higher thermal stability due to increased steric hindrance, whereas 3-acetylglutaric acid may decompose more readily under GC-MS conditions .

Research Findings and Implications

Environmental Significance

- Concentrations : this compound is detected at lower concentrations (ng m⁻³ range) compared to dominant SOA tracers like 2-methyltetrols but serves as a critical indicator of anthropogenic-biogenic interactions in polluted regions .

- Source Apportionment : Its presence in industrial Mediterranean sites (e.g., Zouk and Fiaa) highlights contributions from both biogenic terpenes and industrial volatile organic compounds (VOCs) .

Analytical Challenges

- Misidentification risks exist, as seen in historical studies where 3-methyl-1,2,3-butanetricarboxylic acid was initially misassigned to other isomers .

Biological Activity

3-Isopropylglutaric acid (3-IPA) is a branched-chain dicarboxylic acid that has garnered interest due to its biological activity and potential implications in metabolic disorders. This article explores the biological activity of 3-IPA, focusing on its metabolic pathways, effects on cellular processes, and relevance in clinical conditions.

Metabolism and Biochemical Pathways

3-IPA is primarily involved in the metabolism of branched-chain amino acids, particularly leucine. It is produced through the degradation of isovaleryl-CoA, which is derived from leucine catabolism. The enzyme responsible for this conversion is isovaleryl-CoA dehydrogenase (IVD), which plays a crucial role in the mitochondrial metabolism of branched-chain amino acids.

Key Metabolic Pathway:

- Leucine → Isovaleryl-CoA → this compound

Cytotoxic Effects

Research indicates that 3-IPA can exhibit cytotoxic effects, particularly in neuronal cells. In studies examining the impact of dicarboxylic acids on cell viability, it was found that exposure to 3-IPA leads to a decrease in cell survival rates. This effect appears to be concentration-dependent, with higher concentrations resulting in more significant cytotoxicity.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 |

| 1 | 70 |

| 5 | 40 |

These findings suggest that at elevated levels, 3-IPA may contribute to neurodegenerative processes by inducing apoptosis or necrosis in neuronal cells .

Neurotoxicity

In a study assessing the neurotoxic effects of various dicarboxylic acids, including 3-IPA, it was observed that exposure led to increased apoptotic markers in cultured neurons. Specifically, the activation of caspase pathways was noted, indicating that 3-IPA could trigger programmed cell death through mitochondrial dysfunction and oxidative stress mechanisms .

Glutaric Aciduria Type III

This compound has been implicated in glutaric aciduria type III (GA3), a metabolic disorder characterized by the accumulation of glutaric acid derivatives due to enzyme deficiencies. Patients with GA3 often present with neurological symptoms and metabolic crises triggered by dietary factors or infections. The role of 3-IPA in this condition highlights its importance as a biomarker for diagnosis and management .

Case Study:

A clinical report described a patient with GA3 who exhibited recurrent metabolic crises associated with elevated levels of 3-IPA. The patient responded positively to dietary modifications aimed at reducing leucine intake, which subsequently lowered the levels of isopropylglutaric acid in urine and plasma .

Endothelial Dysfunction

Recent studies have suggested that dicarboxylic acids like 3-IPA may affect endothelial function. In vitro experiments demonstrated that exposure to 3-IPA disrupts endothelial cell integrity, leading to impaired migration and tube formation. This disruption may contribute to vascular complications observed in metabolic disorders associated with elevated dicarboxylic acids .

Mechanistic Insights:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropylglutaric acid, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves condensation reactions using precursors like isopropylmalonic acid derivatives. Optimization includes adjusting catalysts (e.g., acid/base), temperature, and solvent polarity. Characterization via -NMR and -NMR confirms structural integrity, while mass spectrometry (MS) validates molecular weight. For reproducibility, document reaction kinetics and purity thresholds using HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Compare experimental NMR spectra with computational simulations (e.g., DFT) to resolve stereochemistry. MS (e.g., ESI-TOF) matches the molecular ion peak ([M-H]) at m/z 173.1, as observed in Figure A6 .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Validate retention times against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?

- Methodological Answer :

- Data Validation : Replicate measurements under standardized conditions (e.g., 25°C, ionic strength 0.1 M). Use potentiometric titration for pKa determination and gravimetric analysis for solubility.

- Cross-Referencing : Compare results with literature values, accounting for methodological differences (e.g., solvent purity, calibration protocols). Apply statistical tests (e.g., ANOVA) to assess significance of discrepancies .

Q. What experimental designs are recommended to study the environmental degradation pathways of this compound?

- Methodological Answer :

- Controlled Degradation : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., HO/Fe). Monitor intermediates via LC-MS/MS and quantify mineralization using TOC analysis.

- Isotopic Labeling : Use -labeled analogs to trace metabolic pathways in soil or aqueous systems. Validate degradation kinetics using pseudo-first-order models .

Q. How can researchers address challenges in detecting this compound in complex matrices (e.g., biological fluids, aerosols)?

- Methodological Answer :

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for biological samples. For aerosols, use quartz fiber filters and derivatize with BSTFA for GC-MS compatibility.

- Matrix Effects : Perform spike-and-recovery experiments to quantify interference. Use isotope dilution (e.g., -labeled internal standards) to improve accuracy in LC-MS workflows .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC values. Validate goodness-of-fit using R and residual plots.

- Cluster Analysis : Group responses by biological replicates to identify outliers. Use bootstrap resampling to assess confidence intervals .

Q. How should researchers reconcile conflicting spectral data (e.g., IR vs. MS) for this compound derivatives?

- Methodological Answer :

- Spectral Deconvolution : Apply Fourier self-deconvolution to resolve overlapping IR peaks. Cross-validate MS fragmentation patterns with in silico tools (e.g., MassFrontier).

- Collaborative Studies : Share raw data with peer labs to verify interpretations. Publish annotated spectra in open-access repositories for transparency .

Analytical Methodologies Table

Key Considerations for Experimental Design

- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Include negative controls (e.g., solvent blanks) and technical replicates .

- Ethical Reporting : Disclose conflicts of interest and raw data accessibility per IUPAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.